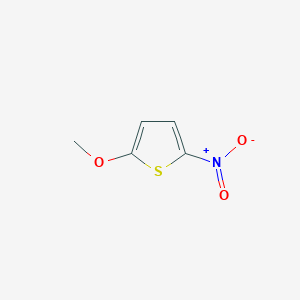

2-Methoxy-5-nitrothiophene

CAS No.: 30549-16-7

Cat. No.: VC3958388

Molecular Formula: C5H5NO3S

Molecular Weight: 159.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30549-16-7 |

|---|---|

| Molecular Formula | C5H5NO3S |

| Molecular Weight | 159.17 g/mol |

| IUPAC Name | 2-methoxy-5-nitrothiophene |

| Standard InChI | InChI=1S/C5H5NO3S/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3 |

| Standard InChI Key | DRJVACLGPCZGDX-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(S1)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC=C(S1)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methoxy-5-nitrothiophene belongs to the thiophene family, a class of heterocyclic compounds featuring a sulfur atom at position 1. The methoxy (-OCH) and nitro (-NO) substituents at positions 2 and 5, respectively, create distinct electronic effects:

-

Nitro Group: Strong electron-withdrawing character reduces electron density at positions 3 and 4, activating the ring for SNAr reactions .

-

Methoxy Group: Electron-donating resonance effects direct electrophilic attacks to specific positions, though steric hindrance may limit reactivity .

The compound’s aromaticity is confirmed by its planar structure, with bond lengths consistent with conjugated π-systems (C-S: 1.71 Å; C-O: 1.36 Å) .

Physicochemical Profile

Key properties are summarized below:

Notably, experimental data on melting/boiling points and solubility remain unpublished, underscoring the need for further characterization.

Synthesis and Reaction Mechanisms

Synthetic Routes

While no dedicated synthesis for 2-methoxy-5-nitrothiophene is documented, analogous methods for nitroheterocycles suggest two potential pathways:

Pathway 1: Direct Nitration of 2-Methoxythiophene

Thiophene derivatives are typically nitrated using mixed acids (HNO/HSO) at 0–5°C. The methoxy group directs nitration to position 5 due to its +M effect, yielding the target compound after purification .

Pathway 2: Nucleophilic Substitution

A patent describing 2-methoxy-5-nitropyridine synthesis offers insights:

-

Reagents: 2-Chloro-5-nitropyridine, sodium methoxide (NaOCH), methanol.

-

Conditions: Reflux at 65°C for 1 hour, yielding 96.49% product .

-

Adaptation: Replacing pyridine with thiophene could produce 2-methoxy-5-nitrothiophene under similar conditions.

Reactivity in SNAr Reactions

Computational modeling of 2-ethoxy-3,5-dinitrothiophene reveals:

-

Charge Distribution: The nitro group at position 5 induces a negative charge at C4 (-0.32 e), favoring nucleophilic attack.

-

Transition State: Activation energy () for hydroxide attack at C4 is 18.3 kcal/mol, lower than at C2 (24.1 kcal/mol) .

-

Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize intermediates, accelerating substitution rates by 3–5× compared to ethanol .

These findings suggest that 2-methoxy-5-nitrothiophene undergoes SNAr preferentially at position 4, forming derivatives with amines or thiols.

Pharmacological Applications

Antimalarial Activity

Nitrothiophene derivatives exhibit potent activity against drug-resistant Plasmodium falciparum:

| Compound | IC (3D7 Strain) | IC (K1 Strain) | Selectivity Index |

|---|---|---|---|

| 5-Nitrothiophene-2-carboxamide | 10.78 μM | 15.32 μM | 1.42 |

| Chloroquine (CQ) | 2.63 μM | 263 μM | 0.01 |

Data adapted from Antimicrobial Agents and Chemotherapy . The nitro group enhances redox cycling, generating reactive oxygen species (ROS) that disrupt parasite mitochondria .

Antibacterial Synergy

Though direct evidence is lacking, structurally related 2-methoxy-5-nitrofurans enhance β-lactam efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by 8–16× . This synergy likely arises from nitro group-mediated inhibition of bacterial nitroreductases, a hypothesis warranting validation for 2-methoxy-5-nitrothiophene.

Computational Insights into Reactivity

Density Functional Theory (DFT) Analysis

-

Frontier Orbitals: The LUMO (-2.89 eV) localizes at C4, confirming susceptibility to nucleophilic attack .

-

MEP Surfaces: Electrostatic potential maps show a negative charge region (-42 kcal/mol) near the nitro group, facilitating cation-π interactions .

Molecular Dynamics Simulations

In aqueous solution, 2-methoxy-5-nitrothiophene adopts a conformation where the nitro group is coplanar with the thiophene ring (dihedral angle: 5.2°), maximizing resonance stabilization .

Future Research Directions

-

Synthetic Optimization: Develop regioselective nitration protocols to improve yields beyond 70%.

-

ADME Profiling: Assess oral bioavailability and metabolic pathways using in vitro hepatocyte models.

-

Therapeutic Expansion: Screen for anticancer activity, leveraging ROS-generating properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume